2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde

Medicinal Chemistry Computational Chemistry Drug Design

Sourcing regiochemically defined thiophene-pyrazole aldehydes often forces researchers into lengthy custom syntheses. 2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde (CAS 2091607-09-7) eliminates this bottleneck. - Directly enables SAR at the N1 side chain of sGC activator scaffolds via reductive amination/aldol chemistry. - Provides a data-driven lipophilicity advantage (XLogP3=1.2) over phenyl and 2-thienyl isomers for balancing permeability and solubility. - Convergent Claisen-Schmidt condensation with acetophenones rapidly generates chalcone libraries for antimicrobial screening.

Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
CAS No. 2091607-09-7
Cat. No. B1483425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
CAS2091607-09-7
Molecular FormulaC9H8N2OS
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CN(N=C2)CC=O
InChIInChI=1S/C9H8N2OS/c12-3-2-11-6-9(5-10-11)8-1-4-13-7-8/h1,3-7H,2H2
InChIKeyAIESNRFKKHICGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde (CAS 2091607-09-7): Technical Baseline for Sourcing This Pyrazole-Thiophene Aldehyde


2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde (CAS 2091607-09-7) is a bifunctional heterocyclic building block that combines a 4-thiophen-3-yl-substituted pyrazole core with an N1-tethered acetaldehyde moiety. It is positioned as a reactive intermediate for constructing more complex molecular architectures, notably within the soluble guanylate cyclase (sGC) activator chemotype [1] and broader antimicrobial/anti-inflammatory screening libraries [2]. Key physicochemical properties computed for this scaffold—such as a topological polar surface area of 63.1 Ų, an XLogP3 of 1.2, and a molecular weight of 192.24 g/mol—place it within lead-like chemical space and differentiate it from more lipophilic or polar positional isomers [3].

Why Simple Substitution of 2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde with Other Thiophene-Pyrazole Aldehydes Fails: A Procurement Risk Analysis


Generic substitution among thiophene-pyrazole aldehyde isomers is precarious due to the critical influence of regiochemistry on both binding and reactivity. Moving the thiophene attachment from the 3- to the 2-position of the thiophene ring, or from the 4- to the 3-position of the pyrazole, alters the vector of the heterocycle and the aldehyde side chain, potentially disrupting key interactions with biological targets such as sGC [1] or changing the outcome of downstream synthetic transformations like chalcone formation [2]. Furthermore, replacing the sulfur-containing thiophene with a phenyl ring introduces significant changes in lipophilicity and metabolic stability without any guarantee of retaining potency, making direct interchange within a medicinal chemistry program or an industrial synthesis route highly speculative and scientifically unsound.

Quantitative Differentiation Guide for 2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde Against Closest Analogs


Regiochemical Differentiation: 4-(Thiophen-3-yl) vs. 4-(Thiophen-2-yl) Isomer on Physicochemical Properties

The target compound's 3-thienyl attachment presents a distinct electronic and steric profile compared to the 2-thienyl isomer. This difference manifests in key molecular descriptors: the computed LogP (XLogP3) for the 2-thienyl isomer is 1.1, while the target 3-thienyl isomer has an XLogP3 of 1.2, indicating a measurable difference in lipophilicity that can affect membrane permeability and target binding [2][3]. In the context of a patent defining the sGC activator pharmacophore, specific 3-thienyl substitutions are explicitly claimed as part of the active chemical series, underscoring a preference for this regiochemistry over other thiophene or aryl variants for achieving the desired therapeutic effect [1].

Medicinal Chemistry Computational Chemistry Drug Design

Physicochemical Differentiation: Thiophene vs. Phenyl Analog on Lipophilicity

Substituting the thiophene ring for a phenyl ring is a common bioisosteric replacement. However, this change introduces a significant quantitative difference in lipophilicity. The target compound, with its thiophene moiety, has an XLogP3 of 1.2, while the corresponding 4-phenyl analog, 2-(4-phenyl-1H-pyrazol-1-yl)acetaldehyde, exhibits a substantially higher computed lipophilicity (XLogP3 = 1.9) [1][2]. This difference of 0.7 log units can profoundly impact solubility, metabolic stability, and off-target binding profiles, making the compounds non-interchangeable.

Medicinal Chemistry Drug Metabolism Property Forecast

Functional Group Reactivity: Aldehyde vs. Carboxylic Acid or Alcohol Analogs as Synthetic Intermediates

The acetaldehyde group defines the compound's role as a reactive synthetic intermediate, specifically for forming carbon-carbon bonds via aldol or Claisen-Schmidt condensations. In a published synthetic protocol, a structurally analogous thiophene-pyrazole-4-carbaldehyde was reacted with 2-hydroxyacetophenones to yield bioactive chalcones, a key step that would be impossible with a carboxylic acid or alcohol analog without additional activation or protection/deprotection steps [1]. The aldehyde's electrophilicity is a quantifiable feature that directly enables this convergent synthetic strategy.

Synthetic Chemistry Process Chemistry Building Block Procurement

Defined Application Scenarios for 2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde Supported by Comparative Evidence


Synthesis of sGC Activator Libraries Based on Patent Pharmacophore (US 8,461,348)

This compound serves as a critical intermediate for constructing the 1-substituted-4-(thiophen-3-yl)-1H-pyrazole core specified in soluble guanylate cyclase (sGC) activator patents. The aldehyde handle permits direct functionalization via reductive amination or aldol chemistry to explore the structure-activity relationship (SAR) at the N1 side chain, a key vector for optimizing potency and selectivity [1].

Convergent Synthesis of Chalcone-Derived Antimicrobial Screening Libraries

The aldehyde moiety of this compound can be directly used in a Claisen-Schmidt condensation with substituted acetophenones. This convergent, one-step strategy, demonstrated on a closely related pyrazole-4-carbaldehyde scaffold, efficiently generates diverse chalcone libraries [2]. The resulting α,β-unsaturated ketone system can be further derivatized into pyrazolines and chromones, expanding the chemical space for antimicrobial and enzyme inhibitory activity screening.

Physicochemical Property-Guided Lead Optimization Campaigns

Medicinal chemistry teams focusing on fine-tuning lipophilicity within a lead series can utilize this compound's intermediate XLogP3 value of 1.2. It provides a quantifiably less lipophilic starting point (Δ XLogP3 = -0.7) compared to the corresponding phenyl analog, and a measurable difference (Δ XLogP3 = +0.1) over the 2-thienyl isomer [3][4][5]. This allows for a data-driven choice to balance membrane permeability with favorable solubility and metabolic stability profiles, aligning with the physicochemical space of successful oral drugs.

Site-Specific Chemical Biology Tool Synthesis via Bioorthogonal Aldehyde Ligation

The unique combination of a heteroaromatic thiophene-pyrazole core and a terminal aliphatic aldehyde makes this compound suitable for developing chemical probes. The aldehyde can be selectively functionalized via oxime or hydrazone ligation under mild, biocompatible conditions, allowing for the attachment of fluorescent reporters or affinity tags without perturbing the core scaffold's potential interactions with its biological target.

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